molecular formula C16H16N2O7S B11057608 Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate

Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate

Cat. No.: B11057608
M. Wt: 380.4 g/mol
InChI Key: NEKNANDUWNLQKL-UHFFFAOYSA-N
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Description

Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate is an organic compound with a complex structure that includes a nitro group, a methylsulfonyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a phenoxy aniline derivative, followed by sulfonation and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems to optimize reaction efficiency and minimize waste. The use of advanced catalysts and solvents can further enhance the selectivity and yield of the desired product. Industrial methods also focus on scaling up the synthesis while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The methylsulfonyl group can be oxidized to a sulfone.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the methylsulfonyl group produces a sulfone.

Scientific Research Applications

Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can also participate in redox reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylsulfonyl)acetate
  • Ethyl 2-(methylsulfonyl)acetate
  • 2-Nitro-4-methylsulfonyltoluene

Uniqueness

Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H16N2O7S

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-(N-methylsulfonyl-4-nitro-2-phenoxyanilino)acetate

InChI

InChI=1S/C16H16N2O7S/c1-24-16(19)11-17(26(2,22)23)14-9-8-12(18(20)21)10-15(14)25-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

NEKNANDUWNLQKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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